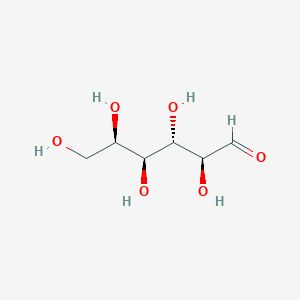

D-Talose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aldehydo-D-talose is a rare sugar, specifically an aldohexose, which is a type of monosaccharide. It is the C-2 epimer of D-galactose, meaning it differs from D-galactose only in the configuration around the second carbon atom . The molecular formula of D-Talose is C6H12O6, and it has a molar mass of 180.16 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Aldehydo-D-talose can be synthesized through the isomerization of D-galactose. This process involves the use of specific enzymes or chemical catalysts to rearrange the molecular structure of D-galactose to form D-talose . Another method involves the use of immobilized enzymes to convert L-psicose and D-tagatose into L-allose and this compound, respectively .

Industrial Production Methods

the methods mentioned above can be scaled up for industrial purposes, involving the use of bioreactors and immobilized enzyme systems to produce the compound in larger quantities .

化学反应分析

Types of Reactions

Aldehydo-D-talose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Aldehydo-D-talose can be oxidized using reagents such as nitric acid or bromine water to form aldonic acids.

Reduction: It can be reduced using reagents like sodium borohydride to form alditols.

Substitution: Various substitution reactions can occur, especially at the hydroxyl groups, using reagents like acetic anhydride or benzoyl chloride.

Major Products

Oxidation: Produces aldonic acids.

Reduction: Produces alditols.

Substitution: Produces esters or ethers depending on the substituent used.

科学研究应用

Synthesis of D-Talose

This compound can be synthesized from D-galactose through various methods, including enzymatic and chemical processes.

Chemical synthesis methods have also been developed. A notable method involves a four-step reaction to invert the hydroxyl group of D-galactose, achieving an overall yield of 58% .

Table 2: Chemical Synthesis Overview

| Method | Steps | Yield (%) |

|---|---|---|

| Modified Lattrell-Dax | 4 | 58 |

Biological Activities

This compound exhibits several beneficial biological properties, making it a candidate for various applications.

Antimicrobial Properties

Research indicates that this compound has antimicrobial effects, which could be leveraged in food preservation and pharmaceutical formulations .

Anti-Inflammatory Effects

Studies have suggested that this compound may also possess anti-inflammatory properties, making it valuable in therapeutic contexts .

Food Industry

This compound is explored as a low-calorie sweetener alternative due to its favorable sweetness profile and lower caloric content compared to traditional sugars . Its incorporation into food products can help reduce overall caloric intake while maintaining taste.

Pharmaceutical Applications

The unique properties of this compound allow for its use in drug formulations as a stabilizer or active ingredient. Its derivatives are being investigated for their potential in developing therapeutic agents against various diseases .

Table 3: Industrial Applications of this compound

| Sector | Application | Potential Benefits |

|---|---|---|

| Food | Low-calorie sweetener | Reduced caloric intake |

| Pharmaceuticals | Drug formulation | Enhanced stability |

| Biotechnology | Glycoconjugate production | Antitumor and antimicrobial activities |

Case Study: Enzymatic Production of this compound

A study conducted on the enzymatic conversion of D-galactose to this compound using RmCE reported a maximum yield of approximately 23 g/L with purity levels reaching 86% after optimization . This highlights the feasibility of scaling up production for industrial use.

Case Study: Application in Food Products

Incorporating this compound into food products has shown promise in maintaining sweetness while lowering caloric content, thus appealing to health-conscious consumers. The ongoing research aims to optimize formulations that maximize flavor while minimizing calories.

作用机制

The mechanism of action of D-Talose involves its interaction with specific enzymes and metabolic pathways. As a substrate for ribose-5-phosphate isomerase, it plays a role in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides . The exact molecular targets and pathways can vary depending on the specific biological context in which this compound is used .

相似化合物的比较

Aldehydo-D-talose is unique due to its specific epimeric relationship with D-galactose. Similar compounds include:

D-galactose: The C-2 epimer of D-talose.

D-allose: Another rare aldohexose with a different epimeric relationship.

D-psicose: A ketohexose that can be converted into this compound through enzymatic reactions.

These compounds share similar structural features but differ in their specific configurations and reactivity, making this compound a valuable compound for specialized applications in research and industry .

生物活性

D-Talose is a rare sugar that has gained attention in recent years due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic pathways, and applications in various fields.

Overview of this compound

This compound is an aldohexose sugar, structurally similar to D-galactose but differing in the configuration around the C2 carbon atom. It is classified as a rare sugar due to its limited natural occurrence and high production costs. The interest in this compound has surged because of its potential health benefits and applications in food and pharmaceutical industries.

Enzymatic Production

The enzymatic conversion of D-galactose to this compound has been demonstrated using specific enzymes from various microbial sources. For instance, a study identified a novel enzyme from Rhodothermus marinus (RmCE) that facilitates a one-step conversion from D-galactose to this compound. This reaction showed promising yield and purity, with a maximum yield of approximately 20% and a purity of over 99% at the beginning of the reaction .

Table 1: Enzymatic Conversion of D-Galactose to this compound

| Source | Enzyme | Yield (%) | Purity (%) |

|---|---|---|---|

| Rhodothermus marinus | RmCE | 20 | 99 |

Chemical Synthesis

Recent advancements have also explored chemical methods for synthesizing this compound. A study utilized molybdenum oxide as a catalyst to convert D-galactose into this compound with yields reaching 25% under optimized conditions . This method highlights the potential for cost-effective production strategies that could complement enzymatic processes.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for use as a food preservative and in pharmaceuticals. Its ability to inhibit the growth of certain bacteria has been documented, suggesting potential applications in preventing food spoilage and enhancing food safety.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions. The exact mechanisms through which this compound exerts these effects are still under investigation, but preliminary studies suggest it may modulate immune responses.

Case Study: Antimicrobial Activity

A study tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 0.5% (w/v), demonstrating its potential as an effective antimicrobial agent .

Applications in Industry

This compound's unique properties make it suitable for various applications:

- Food Industry : As a low-calorie sweetener and preservative.

- Pharmaceuticals : In drug formulations due to its bioactive properties.

- Biotechnology : As a substrate for enzyme-catalyzed reactions in oligosaccharide synthesis.

属性

CAS 编号 |

2595-98-4 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

(3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1 |

InChI 键 |

WQZGKKKJIJFFOK-WHZQZERISA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

同义词 |

D(+)-Talose; NSC 224293; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。